Substance P, phe(7)-
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Overview
Description
Substance P, phe(7)- is a modified form of Substance P, a neuropeptide composed of 11 amino acids. Substance P is part of the tachykinin family and is known for its role in pain perception, inflammation, and other physiological processes. The modification at the seventh position with phenylalanine (phe) enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Substance P, phe(7)- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. The synthesis involves:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The Fmoc group is removed using a base like piperidine.
Industrial Production Methods
Industrial production of Substance P, phe(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Substance P, phe(7)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Substance P, phe(7)- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling, particularly in pain and inflammation pathways.
Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques .
Mechanism of Action
Substance P, phe(7)- exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, increased intracellular calcium levels, and the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These events lead to various physiological responses, such as pain perception, vasodilation, and immune cell activation .
Comparison with Similar Compounds
Substance P, phe(7)- is compared with other tachykinins like neurokinin A (NKA) and neurokinin B (NKB). While all these peptides bind to neurokinin receptors, Substance P has the highest affinity for NK1R, making it particularly potent in mediating pain and inflammatory responses. The modification at the seventh position with phenylalanine enhances its stability and bioactivity compared to its unmodified counterpart .
List of Similar Compounds
- Neurokinin A (NKA)
- Neurokinin B (NKB)
- Neuropeptide K (NPK)
- Neuropeptide Y (NPY)
Properties
CAS No. |
70533-68-5 |
---|---|
Molecular Formula |
C63H98N18O13S |
Molecular Weight |
1347.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47+,48-,49-/m0/s1 |
InChI Key |
ADNPLDHMAVUMIW-HAXGAVEXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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